molecular formula C15H13N3OS B2761455 N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide CAS No. 950249-67-9

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2761455
CAS No.: 950249-67-9
M. Wt: 283.35
InChI Key: KKSLUYJOXZCEJP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 2,6-dimethylaniline with benzo[d][1,2,3]thiadiazole-6-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.

    Biology: Research explores its role as an enzyme inhibitor and its effects on various biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-5-carboxamide
  • N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-4-carboxamide
  • N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-3-carboxamide

Uniqueness

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group plays a crucial role in determining the compound’s interaction with molecular targets and its overall properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSLUYJOXZCEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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